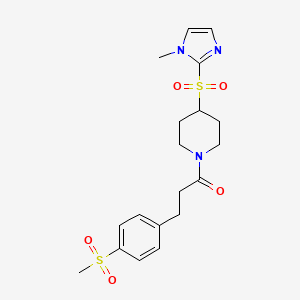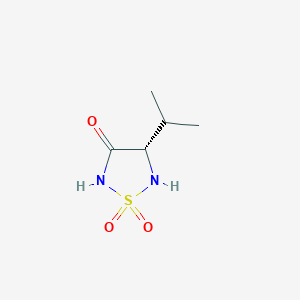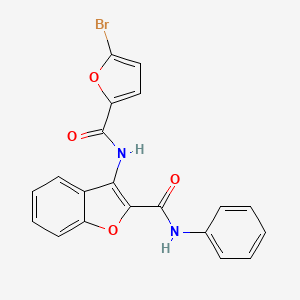![molecular formula C27H28N4O5 B2982524 N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260948-44-4](/img/structure/B2982524.png)
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C27H28N4O5 and its molecular weight is 488.544. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of 1,3,4-oxadiazole derivatives, highlighting their chemical structure through various analytical techniques. These compounds are synthesized through a sequence of chemical reactions, starting from specific organic acids or esters, leading to the formation of 1,3,4-oxadiazole derivatives with potential biological activities (Gul et al., 2017). The structural elucidation of these compounds is achieved using IR, 1H-NMR, 13C-NMR, and mass spectral data, providing a comprehensive understanding of their chemical properties.
Antimicrobial and Antibacterial Activities
Several studies have reported on the antimicrobial and antibacterial potentials of 1,3,4-oxadiazole derivatives. These compounds exhibit significant activity against a range of microbial species, including both Gram-positive and Gram-negative bacteria. The antimicrobial evaluation of these derivatives suggests their potential as therapeutic agents in treating microbial infections (Nafeesa et al., 2017), (Khalid et al., 2016).
Pharmacological Evaluation
The pharmacological evaluation of 1,3,4-oxadiazole derivatives extends to their anticancer, analgesic, anti-inflammatory, and enzyme inhibitory activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. Their analgesic and anti-inflammatory potentials have also been confirmed, along with low toxicity profiles, making them promising candidates for further drug development (Faheem, 2018).
Molecular Docking and ADME Predictions
Molecular docking studies and ADME (Absorption, Distribution, Metabolism, Excretion) predictions have been conducted to understand the interaction of these compounds with biological targets and their pharmacokinetic profiles. These studies support the findings of the biological activities and provide insights into the potential therapeutic applications of 1,3,4-oxadiazole derivatives (Iftikhar et al., 2019).
Corrosion Inhibition
Beyond biological applications, 1,3,4-oxadiazole derivatives have been explored as corrosion inhibitors, showing effectiveness in protecting metals in various environments. This application highlights the versatility of these compounds in both biological and industrial settings (Rochdi et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-4-5-7-18-9-12-20(13-10-18)28-24(32)17-31-15-6-8-21(27(31)33)26-29-25(30-36-26)19-11-14-22(34-2)23(16-19)35-3/h6,8-16H,4-5,7,17H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBTRIMPWNAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)



![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)
![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)

